N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide, also known as CCT018159, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of several kinases, including PAK4, which is involved in cell proliferation, migration, and survival. In
Wissenschaftliche Forschungsanwendungen
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of PAK4, a kinase that is overexpressed in several types of cancer, including breast, pancreatic, and lung cancer. Inhibition of PAK4 activity by N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide has been shown to reduce cell proliferation, migration, and survival in cancer cells. Additionally, this compound has been shown to inhibit the growth of tumor xenografts in mice, suggesting its potential as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide involves the inhibition of PAK4 activity. PAK4 is a serine/threonine kinase that plays a critical role in cell proliferation, migration, and survival. It is overexpressed in several types of cancer and has been implicated in tumor progression and metastasis. Inhibition of PAK4 activity by N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide reduces the phosphorylation of downstream targets, leading to reduced cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on PAK4 activity, this compound has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the activity of other kinases, including Aurora A and Aurora B, which are involved in cell division. Additionally, N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide has been shown to reduce the expression of several genes involved in tumor progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide is its specificity for PAK4. This compound has been shown to selectively inhibit PAK4 activity without affecting the activity of other kinases. Additionally, N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide. One area of interest is the development of more potent and selective PAK4 inhibitors. Additionally, the potential use of this compound in combination with other anti-cancer agents is an area of active research. Another area of interest is the use of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are also associated with abnormal kinase activity. Finally, the development of new methods for the synthesis and purification of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide is an area of ongoing research.
Synthesemethoden
The synthesis of N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide involves a multi-step process that begins with the reaction of 2-fluoro-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-cyanothiophenol in the presence of a base to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.
Eigenschaften
IUPAC Name |
N-(4-cyanothian-4-yl)-2-fluoro-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-10-2-3-12(15)11(8-10)13(18)17-14(9-16)4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNICIJRBSFEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)NC2(CCSCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanothian-4-yl)-2-fluoro-5-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.